3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
Overview
Description
3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C₁₆H₁₈Br₂ClNO. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a piperidine ring, a naphthyl group, and bromine atoms, which contribute to its reactivity and functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride typically involves the following steps:
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Formation of the Naphthyl Intermediate: : The initial step involves the bromination of naphthalene to introduce bromine atoms at the 1 and 6 positions. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
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Attachment of the Piperidine Ring: : The brominated naphthalene is then reacted with piperidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the desired piperidine derivative.
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Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the naphthyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced naphthyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions include substituted naphthyl derivatives, naphthoquinones, and dehalogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(1,6-Dichloro-2-naphthyl)oxy]methyl}piperidine hydrochloride
- 3-{[(1,6-Difluoro-2-naphthyl)oxy]methyl}piperidine hydrochloride
- 3-{[(1,6-Diiodo-2-naphthyl)oxy]methyl}piperidine hydrochloride
Uniqueness
3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance its ability to participate in substitution reactions and influence its biological activity.
Properties
IUPAC Name |
3-[(1,6-dibromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2NO.ClH/c17-13-4-5-14-12(8-13)3-6-15(16(14)18)20-10-11-2-1-7-19-9-11;/h3-6,8,11,19H,1-2,7,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDYUQHLZVWIKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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